2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features both pyrazole and thiazole rings. These structures are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Similar compounds, such as choline analogs, have been shown to interact with muscarinic receptors . These receptors play a crucial role in various physiological functions, including heart rate regulation and smooth muscle contraction.
Biochemical Pathways
Based on the potential interaction with muscarinic receptors, it can be inferred that the compound may influence cholinergic-nitric oxide signaling . This pathway plays a significant role in cardiovascular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized from hydrazine and an α,β-unsaturated ketone, while the thiazole ring can be formed from a thioamide and an α-haloketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Various substituents can be introduced into the pyrazole or thiazole rings through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce functional groups like halides or alkyl groups.
Scientific Research Applications
2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological targets makes it useful in the study of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-(1-phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride: This compound shares the pyrazole ring but differs in its side chain and functional groups.
4-(1-phenyl-1H-pyrazol-4-yl)benzoic acid: Similar in having the pyrazole ring, but with a benzoic acid moiety instead of the thiazole ring.
Uniqueness
2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid is unique due to the combination of pyrazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
2-(1-phenylpyrazol-4-yl)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-13(18)11-8-19-12(15-11)9-6-14-16(7-9)10-4-2-1-3-5-10/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWBUKNSUBHZJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=NC(=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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